Aminaftone

Description

Aminaftone has been investigated for the treatment of Cockett Syndrome, May-Thurner Syndrome, and Iliac Vein Obstruction.

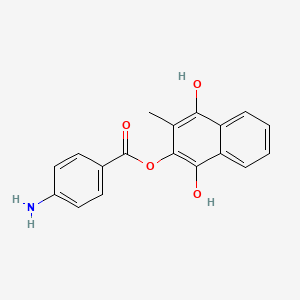

Structure

3D Structure

Properties

IUPAC Name |

(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163725 | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14748-94-8 | |

| Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminaftone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminaphthone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminaftone's Endothelial Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic effects of aminaftone on endothelial cells. Aminaftone, a derivative of 4-aminobenzoic acid, is clinically utilized for treating capillary disorders and chronic venous insufficiency.[1][2] Its efficacy stems from a multifaceted interaction with the vascular endothelium, primarily by modulating the endothelin-1 (ET-1) synthesis pathway, regulating endothelial permeability, and downregulating the expression of cellular adhesion molecules.[3][4]

Core Mechanism: Inhibition of Endothelin-1 Synthesis

The principal mechanism of aminaftone's action on endothelial cells is its targeted interference with the production of Endothelin-1 (ET-1), a potent vasoconstrictor peptide deeply implicated in the pathogenesis of various vascular diseases.[1][5] The synthesis of ET-1 is a multi-step process that begins with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.

In vitro studies on human ECV304 endothelial cells have demonstrated that aminaftone significantly inhibits the production of ET-1 in a concentration-dependent manner, particularly following stimulation with the pro-inflammatory cytokine Interleukin-1beta (IL-1β).[1][3] Crucially, this inhibition occurs at the transcriptional level. Aminaftone interferes with the transcription of the PPET-1 gene, thereby reducing the availability of the precursor molecule for ET-1 synthesis.[1][6] This is a key distinction, as aminaftone was found to have no influence on the activity of the Endothelin-Converting Enzyme (ECE), which is responsible for the final cleavage of big ET-1 into its active form.[1][3]

Caption: Aminaftone's primary mechanism involves inhibiting the transcription of the PPET-1 gene.

Quantitative Data: Effect on Endothelin-1 Production

The inhibitory effect of aminaftone on ET-1 production is dose-dependent. The following table summarizes findings from in vitro studies.

| Cell Line | Stimulant | Aminaftone Concentration | Effect on ET-1 Production | Reference |

| Human ECV304 | IL-1β (100 IU/mL) | 2 µg/mL | Significant Reduction | [1][3] |

| Human ECV304 | IL-1β (100 IU/mL) | 4 µg/mL | Significant, Concentration-Dependent Reduction | [1][3] |

| Human ECV304 | IL-1β (100 IU/mL) | 6 µg/mL | Significant, Concentration-Dependent Reduction | [1][3] |

Regulation of Endothelial Permeability and Adhesion

Beyond its effects on ET-1, aminaftone plays a crucial role in maintaining endothelial barrier integrity and modulating inflammatory responses at the vessel wall.

Stabilization of Endothelial Barrier Function

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that, while crucial for angiogenesis, can also increase vascular permeability by weakening the adhesion between endothelial cells, largely through the degradation of Vascular Endothelial (VE) cadherins.[4][7] Aminaftone has been shown to counteract this effect. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), aminaftone significantly protected against VEGF-induced permeability.[8] It achieves this by restoring VE-cadherin expression, thereby stabilizing capillary-like structures and strengthening the endothelial barrier.[4][8]

References

- 1. Aminaftone, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effects of therapy with aminaftone on chronic venous and lymphatic stasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminaftone, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells : an in vitro study [air.unimi.it]

- 7. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 8. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminaftone: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminaftone is a phlebotropic drug utilized in the management of capillary fragility and chronic venous insufficiency. Its therapeutic effects are primarily attributed to its ability to modulate endothelial cell function, reduce vascular permeability, and downregulate key mediators of inflammation and vasoconstriction. This technical guide provides a comprehensive overview of the current understanding of Aminaftone's pharmacokinetics and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. While detailed human pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the known aspects of its absorption and metabolism, alongside a robust collection of pharmacodynamic data from in vitro and clinical studies.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for Aminaftone in humans, such as Cmax, Tmax, AUC, and half-life, are not well-documented in publicly accessible literature. However, some qualitative information regarding its metabolic fate is available.

Absorption, Metabolism, and Excretion

Following oral administration, Aminaftone is absorbed and subsequently metabolized. One of the known metabolic pathways involves its partial conversion to phthiocol (2-hydroxy-3-methyl-1,4-naphthoquinone)[1]. The elimination of Aminaftone and its metabolites occurs primarily through the kidneys, with excretion into the urine reported to occur over a 72-hour period. The peak excretion rate has been observed at approximately 6 hours post-administration[1].

Table 1: Qualitative Pharmacokinetic Profile of Aminaftone

| Parameter | Description | Reference |

| Metabolism | Partially metabolized to phthiocol. | [1] |

| Excretion Route | Primarily renal (urine). | [1] |

| Excretion Timeline | Eliminated within 72 hours. | [1] |

| Peak Excretion | Maximum excretion observed at approximately 6 hours post-administration. | [1] |

Pharmacodynamics

The primary pharmacodynamic effects of Aminaftone are centered on the vascular endothelium, where it exerts a protective and stabilizing influence. Its mechanisms of action involve the modulation of various signaling molecules that regulate vascular tone, permeability, and inflammation.

Effects on Endothelial Permeability and Capillary Stability

Aminaftone has been shown to counteract increases in vascular permeability induced by agents such as Vascular Endothelial Growth Factor (VEGF). This effect is associated with the preservation of endothelial cell junctions.

Table 2: In Vitro Effects of Aminaftone on Endothelial Permeability

| Experimental Model | Treatment | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 ng/ml VEGF for 2h, followed by Aminaftone (1-20 µg/ml) for 6h | Aminaftone significantly decreased VEGF-induced permeability and restored VE-cadherin expression. It also preserved capillary-like structures on Matrigel for up to 48 hours. | [2] |

Modulation of Vasoactive and Inflammatory Mediators

A key mechanism of Aminaftone is its ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. It also modulates the expression of various adhesion molecules and cytokines involved in vascular inflammation.

Table 3: Effects of Aminaftone on Vasoactive and Inflammatory Molecules

| Study Type | Population/Cell Line | Aminaftone Dosage | Outcome Measures | Results | Reference |

| In Vitro | Human ECV304 Endothelial Cells | 2, 4, or 6 µg/mL | ET-1 concentration, Pre-pro-endothelin-1 (PPET-1) gene expression | Dose-dependent reduction in IL-1β-induced ET-1 production and PPET-1 gene expression. | [3] |

| Clinical Trial (Randomized, Open-Label) | 12 patients with Systemic Sclerosis (SSc) | 75 mg TID for 12 weeks | Soluble E-selectin (sELAM-1), soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1) | Significant reduction in serum sELAM-1 and sVCAM-1 concentrations compared to control. | [4] |

| Clinical Trial (Randomized, Double-Blind, Placebo-Controlled) | 36 patients with Chronic Venous Insufficiency | Not specified | Limb volume, tibio-tarsal range of motion, quality of life | Significant improvement in quality of life and relief from edema, pain, pruritus, and limb heaviness. | [5] |

| Clinical Trial (Feasibility Study) | 46 patients with Raynaud's Phenomenon | 75 mg BID for 24 weeks | Skin blood perfusion (LASCA), Raynaud's Condition Score (RCS), frequency and duration of attacks | Progressive and significant increase in blood perfusion and decrease in RCS, frequency, and duration of attacks up to 12 weeks. | [6][7] |

| Clinical Trial (Randomized, Double-Blind, Placebo-Controlled Pilot Study) | 12 patients with SSc-related Raynaud's Phenomenon | 75 mg TID for 12 weeks | Number of Raynaud's attacks, serum ET-1 concentrations | A strong trend in the reduction of Raynaud's attacks and a significant reduction in serum ET-1 levels. | [8] |

Experimental Protocols

In Vitro Endothelial Permeability Assay[2]

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Treatment: Cells were treated with 50 ng/ml of Vascular Endothelial Growth Factor (VEGF) for 2 hours to induce permeability. Subsequently, cells were treated with Aminaftone at concentrations ranging from 1 to 20 µg/ml for 6 hours.

-

Permeability Measurement: The permeability of the HUVEC monolayer was assessed by measuring the passage of a tracer molecule (e.g., FITC-dextran) across the cell layer.

-

VE-Cadherin Expression: The expression of VE-cadherin, a key component of adherens junctions, was analyzed by methods such as Western blotting or immunofluorescence.

-

Capillary-like Structure Assay: HUVECs were seeded on Matrigel, a basement membrane matrix, and treated with Aminaftone. The formation and stability of capillary-like tube structures were observed and quantified over 48 hours.

In Vitro Endothelin-1 Production Assay[3]

-

Cell Line: Human ECV304 endothelial cells.

-

Stimulation: Cells were incubated with interleukin-1beta (IL-1β) at a concentration of 100 IU/mL to stimulate the production of endothelin-1 (ET-1).

-

Aminaftone Treatment: Concurrently with IL-1β stimulation, cells were treated with increasing concentrations of Aminaftone (2, 4, or 6 µg/mL).

-

ET-1 Quantification: ET-1 concentrations in the cell culture supernatants were measured at 3, 6, and 12 hours using an enzyme immunoassay (EIA) kit.

-

Gene Expression Analysis: The gene expression of pre-pro-endothelin-1 (PPET-1), the precursor to ET-1, was analyzed at the same time points using real-time polymerase chain reaction (RT-PCR).

-

Endothelin-Converting Enzyme (ECE) Activity: The activity of ECE, the enzyme that converts pro-ET-1 to active ET-1, was also determined.

Clinical Evaluation of Soluble Adhesion Molecules[4]

-

Study Design: A 12-week, randomized, open-label pilot study.

-

Participants: 24 patients with systemic sclerosis (SSc) were enrolled, with 12 patients in the Aminaftone group and 12 in the control group.

-

Intervention: The treatment group received Aminaftone 75 mg three times daily (TID) in addition to their baseline treatment for Raynaud's phenomenon. The control group continued with their baseline treatment.

-

Data Collection: Blood samples were collected at baseline and after 12 weeks of treatment.

-

Biomarker Analysis: Concentrations of soluble E-selectin adhesion molecule 1 (sELAM-1), soluble vascular cell adhesion molecule 1 (sVCAM-1), and soluble intracellular adhesion molecule 1 (sICAM-1) were measured from serum samples.

-

Statistical Analysis: Analysis of variance for repeated measures with statistical correction was used to compare the changes in adhesion molecule concentrations between the two groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Aminaftone and a typical experimental workflow for its in vitro evaluation.

Caption: Aminaftone's Mechanism of Action on Endothelial Cells.

Caption: In Vitro Experimental Workflow for Aminaftone.

Conclusion and Future Directions

Aminaftone demonstrates significant pharmacodynamic activity related to the protection and stabilization of the vascular endothelium. Its mechanisms of action, including the downregulation of endothelin-1 and adhesion molecules, as well as the preservation of endothelial cell junctions, provide a strong rationale for its clinical use in disorders characterized by capillary dysfunction.

However, a notable gap exists in the publicly available literature regarding the detailed quantitative pharmacokinetics of Aminaftone in humans. Future research, including Phase I clinical trials with comprehensive pharmacokinetic profiling, would be invaluable for optimizing dosing regimens and further understanding the clinical pharmacology of this agent. Such studies would provide essential data on its absorption, distribution, metabolism, and excretion, allowing for a more complete characterization of its therapeutic profile. Further well-designed, randomized controlled trials are also needed to expand upon the promising clinical findings in conditions such as Raynaud's phenomenon and chronic venous insufficiency.

References

- 1. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminaftone, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of aminaftone 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aminaphtone Efficacy in Primary and Secondary Raynaud’s Phenomenon: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminaphtone Efficacy in Primary and Secondary Raynaud's Phenomenon: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect Of Aminaftone On Raynaud’s Phenomenon Secondary To Systemic Sclerosis: A Double-Blind Prospective, Randomized, Placebo-Controlled Pilot Study - ACR Meeting Abstracts [acrabstracts.org]

An In-depth Technical Guide to the Synthesis of Aminaftone and its Chemical Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Aminaftone, a vasoprotective agent, and its key chemical precursors. The information presented is collated from established patents and scientific literature, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the field of drug development.

Aminaftone Synthesis

Aminaftone, chemically known as 2-hydroxy-3-methyl-1,4-naphthohydroquinone-2-p-aminobenzoate, is synthesized through a multi-step process.[1] A modern and efficient synthesis route, designed to utilize non-toxic solvents and reagents under mild conditions, starts from menadione (2-methyl-1,4-naphthoquinone).[2] This process typically involves four main stages: epoxidation, acidification, esterification, and reduction.[2]

Synthesis Pathway

The overall synthesis of Aminaftone from menadione is depicted in the following workflow:

Caption: Overall workflow for the synthesis of Aminaftone.

Experimental Protocols

Step a) Epoxidation of Menadione (1) to Epoxide (2) [2]

-

Materials: Menadione, 2 M Sodium Hydroxide (NaOH), 35% Hydrogen Peroxide (H₂O₂), Methanol/Water (4:1 mixture), Ethyl ether, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve menadione (1 equivalent) and 2 M NaOH (0.5 equivalents) in a 4:1 mixture of methanol and water at 0-2°C.

-

After stirring for 10 minutes at this temperature, add 35% hydrogen peroxide (1.5 equivalents).

-

After 30 minutes at 0°C, extract the product with ethyl ether.

-

Dry the organic phase over Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the epoxide as a whitish powder.

-

Step b) Acidification of Epoxide (2) to 2-Hydroxy-3-methyl-1,4-naphthoquinone (3) [2]

-

Materials: Menadione epoxide, 96% Sulfuric Acid (H₂SO₄), Ethyl ether, Water, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve the menadione epoxide (1 equivalent) in 96% sulfuric acid (6 equivalents) to obtain a brilliant dark red solution.

-

Stir the solution at room temperature for 15 minutes.

-

Add water and extract the mixture with ethyl ether.

-

Combine the organic phases, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Wash the resulting product with water to yield a yellow/green powder.

-

Step c) Esterification of 2-Hydroxy-3-methyl-1,4-naphthoquinone (3) with 4-Aminobenzoyl Chloride to obtain Compound (4) [2]

-

Materials: 2-Hydroxy-3-methyl-1,4-naphthoquinone, 4-Aminobenzoyl chloride, Nonpolar organic solvent (e.g., tetrahydrofuran), Base (e.g., triethylamine).

-

Procedure:

-

The esterification is carried out in a nonpolar organic solvent.

-

The molar ratio between the 4-aminobenzoyl chloride and the hydroxynaphthoquinone is typically between 0.8:1 and 2:1.[2]

-

The reaction is performed in the presence of a base, with the molar ratio between the base and the hydroxynaphthoquinone being between 0.7:1 and 1.5:1.[2]

-

Step d) Reduction of Compound (4) to Aminaftone [2]

-

Materials: Compound (4), Reducing agent (e.g., sodium hydrosulphite), Water.

-

Procedure:

-

React Compound (4) with a reducing agent in water.

-

An alternative patented process describes suspending the intermediate from the esterification step in water within a steel reactor, saturating with nitrogen, and adding a solution of sodium dithionite.[3]

-

The reaction is heated to 60°C for about 30 minutes.[3]

-

The resulting precipitate is filtered, suspended in a sodium hydrosulphite solution, and then washed with water.[3]

-

The final product is dried to yield Aminaftone.[3]

-

Quantitative Data

| Step | Reactants | Reagents/Solvents | Molar Ratio (Reactant:Reagent) | Yield | Purity | Reference |

| a) Epoxidation | Menadione | NaOH, H₂O₂ | 1 : 0.5 (NaOH), 1 : 1.5 (H₂O₂) | 91.5% | - | [2] |

| b) Acidification | Menadione epoxide | H₂SO₄ | 1 : 6 | 83-93% | - | [2] |

| c) Esterification | 2-Hydroxy-3-methyl-1,4-naphthoquinone, 4-Aminobenzoyl chloride | Base | 1 : (0.8-2) (Chloride), 1 : (0.7-1.5) (Base) | - | - | [2] |

| d) Reduction | Compound (4) | Sodium dithionite | 1 : 17 | ~80% (final pure product) | >98% | [3] |

Synthesis of Chemical Precursors

The primary precursors for the synthesis of Aminaftone are 4-aminobenzoic acid and a 2-hydroxy-1,4-naphthoquinone derivative.

Synthesis of 4-Aminobenzoic Acid

4-Aminobenzoic acid (PABA) can be prepared through several industrial routes, primarily via the reduction of 4-nitrobenzoic acid or the Hofmann degradation of the monoamide derived from terephthalic acid.[4]

Route 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

A common method involves the catalytic hydrogenation of 4-nitrobenzoic acid.[5]

Caption: Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid.

Experimental Protocol (Catalytic Hydrogenation): [5]

-

Materials: 4-Nitrobenzoic acid, Sodium hydroxide (NaOH), Pd/C catalyst, Hydrochloric acid (HCl).

-

Procedure:

-

Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid using sodium hydroxide.

-

Perform hydrogenation reduction in an autoclave with a Pd/C catalyst under a hydrogen pressure of 2-4 MPa and a temperature of 60-70°C.

-

After the reaction is complete, cool to room temperature and filter to recover the catalyst.

-

Acidify the filtrate with HCl to a pH of 3 to precipitate the 4-aminobenzoic acid.

-

Filter and dry the product.

-

Quantitative Data (Catalytic Hydrogenation): [5]

| Reactant | Catalyst | Yield | Purity (HPLC) |

| 4-Nitrobenzoic acid | Pd/C | >96% | >99% |

Route 2: Hofmann Reaction of 1,4-Phthalic Acid Monomethyl Ester Monoamide [6]

This method involves the reaction of 1,4-phthalic acid monomethyl ester with ammonia to form a monoamide, which is then converted to p-aminobenzoic acid via a Hofmann reaction.[6]

Synthesis of 2-Hydroxy-1,4-naphthoquinone

2-Hydroxy-1,4-naphthoquinone, also known as Lawsone, is another key precursor.[7]

Route 1: Oxidation of 2-Hydroxynaphthalene

A high-yield synthesis involves the oxidation of 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium catalyst.[8]

Caption: Synthesis of 2-Hydroxy-1,4-naphthoquinone from 2-Hydroxynaphthalene.

Experimental Protocol (Oxidation): [8]

-

Materials: 2-Hydroxynaphthalene, 28% aqueous Sodium hydroxide (NaOH), Vanadium (V) oxide, Toluene, 35% Hydrogen peroxide (H₂O₂), 35% Hydrochloric acid (HCl).

-

Procedure:

-

To a 28% aqueous NaOH solution, add vanadium (V) oxide, toluene, and 2-hydroxynaphthalene.

-

Add 35% hydrogen peroxide dropwise at 45°C over 4 hours.

-

Add 35% hydrochloric acid dropwise to the reaction solution and cool to 10°C.

-

Collect the precipitated crystals by filtration, wash with water, and air-dry.

-

Quantitative Data (Oxidation): [8]

| Reactant | Catalyst | Yield | Purity |

| 2-Hydroxynaphthalene | Vanadium (V) oxide | 90% | 99% |

Route 2: Diels-Alder Reaction

Hydroxy-substituted 1,4-naphthoquinones can also be synthesized via a Diels-Alder reaction between a hydroxy-substituted 2-pyrone and 1,4-benzoquinone.[9] This one-pot reaction proceeds through decarboxylation and oxidation under mild conditions.[9]

Conclusion

The synthesis of Aminaftone can be achieved through a robust and scalable process with high purity. The precursors, 4-aminobenzoic acid and 2-hydroxy-1,4-naphthoquinone derivatives, are accessible through well-established chemical transformations. The methodologies presented in this guide, supported by quantitative data and clear experimental workflows, provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of Aminaftone and related compounds. Adherence to the detailed protocols and consideration of the reaction parameters are crucial for achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. US8987503B2 - Process for the synthesis of aminaphtone - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

Aminaftone's Regulatory Role in Vascular Endothelial Growth Factor (VEGF)-Mediated Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of Aminaftone's role in modulating the effects of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis and vascular permeability. While direct inhibition of the VEGF signaling cascade by Aminaftone has not been explicitly demonstrated, compelling in vitro evidence highlights its ability to counteract VEGF-induced increases in endothelial permeability. This is primarily achieved through the stabilization of endothelial cell junctions by restoring vascular endothelial (VE)-cadherin expression. This document summarizes the key quantitative data from published studies, provides detailed experimental protocols for the pivotal assays cited, and visualizes the involved signaling pathways and experimental workflows using the DOT language for Graphviz. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of Aminaftone's mechanism of action on the vascular endothelium, particularly in the context of VEGF-driven pathologies.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that plays a crucial role in both physiological and pathological angiogenesis. By binding to its receptors on endothelial cells, VEGF initiates a signaling cascade that leads to increased vascular permeability, endothelial cell proliferation, migration, and survival. Dysregulation of VEGF signaling is a hallmark of various diseases, including cancer, diabetic retinopathy, and chronic inflammatory conditions.

Aminaftone, a derivative of 4-aminobenzoic acid, has been clinically utilized for its effects on capillary disorders. Recent research has begun to elucidate the molecular mechanisms underlying its therapeutic benefits, with a particular focus on its interaction with the vascular endothelium. This guide delves into the specific role of Aminaftone in regulating the downstream effects of VEGF, particularly its impact on vascular permeability.

Quantitative Data on Aminaftone's Effect on VEGF-Induced Permeability

In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that Aminaftone effectively counteracts the increase in vascular permeability induced by VEGF. The key quantitative findings are summarized in the table below.

| Parameter | Treatment Conditions | Result | Reference |

| VEGF-Induced Vascular Permeability | HUVECs treated with 50 ng/ml VEGF | Significant increase in permeability | [1][2] |

| HUVECs pre-treated with Aminaftone (1-20 µg/ml) followed by 50 ng/ml VEGF | Significant decrease in VEGF-induced permeability in a dose-dependent manner | [1][2] | |

| VE-Cadherin Expression | HUVECs treated with 50 ng/ml VEGF | Decreased VE-cadherin expression at cell junctions | [1][2] |

| HUVECs pre-treated with Aminaftone followed by VEGF | Restoration of VE-cadherin expression and localization at cell junctions | [1][2] | |

| Capillary-like Structure Stability | HUVECs on Matrigel treated with VEGF | Disruption of capillary-like structures | [1][2] |

| HUVECs on Matrigel pre-treated with Aminaftone (6 hours) | Significant preservation of capillary-like structures for up to 48 hours | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments that have elucidated the role of Aminaftone in modulating VEGF-induced effects.

In Vitro Vascular Permeability Assay

This assay is designed to measure the passage of a tracer molecule across a monolayer of endothelial cells grown on a porous membrane, mimicking the in vivo endothelial barrier.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, microporous polycarbonate membrane inserts (e.g., Transwell® inserts) until a confluent monolayer is formed.

-

Treatment:

-

The HUVEC monolayers are pre-incubated with varying concentrations of Aminaftone (e.g., 1, 5, 10, 20 µg/ml) or vehicle control in the upper chamber for 6 hours.

-

Following pre-incubation, 50 ng/ml of recombinant human VEGF is added to the upper chamber.

-

-

Permeability Measurement:

-

A tracer molecule, such as fluorescein isothiocyanate (FITC)-dextran, is added to the upper chamber.

-

At specified time points (e.g., 30, 60, 120 minutes), aliquots are collected from the lower chamber.

-

The fluorescence intensity of the aliquots is measured using a fluorometer.

-

-

Data Analysis: The amount of tracer that has passed through the monolayer is calculated and used to determine the permeability coefficient. Results are typically expressed as a percentage of the permeability observed with VEGF treatment alone.

VE-Cadherin Expression and Localization Analysis

This protocol details the assessment of VE-cadherin protein expression and its localization at cell-cell junctions using immunofluorescence microscopy.

-

Cell Culture and Treatment: HUVECs are grown on glass coverslips to confluence. The cells are then treated with vehicle, VEGF (50 ng/ml), and/or Aminaftone at various concentrations as described in the permeability assay.

-

Immunofluorescence Staining:

-

After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

The cells are then incubated with a primary antibody specific for VE-cadherin.

-

Following washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

-

Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The integrity and continuity of VE-cadherin staining at cell-cell junctions are qualitatively and quantitatively assessed.

Matrigel Capillary-like Structure Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane matrix.

-

Assay Setup: A layer of Matrigel® is allowed to polymerize in the wells of a multi-well plate.

-

Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells. The cells are pre-treated with Aminaftone for 6 hours before the addition of VEGF (50 ng/ml).

-

Incubation and Imaging: The plates are incubated for a period of up to 48 hours to allow for the formation of capillary-like structures. The networks are photographed at various time points using a phase-contrast microscope.

-

Analysis: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tube network.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: VEGF signaling pathway leading to increased vascular permeability.

References

Preclinical Profile of Aminaftone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminaftone is a synthetic derivative of 4-aminobenzoic acid, utilized in clinical practice for the management of vascular disorders, including chronic venous insufficiency and capillary fragility.[1] Its therapeutic efficacy is attributed to its vasoprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical studies of Aminaftone in various animal models, focusing on its pharmacological effects, underlying mechanisms of action, and safety profile. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Preclinical investigations have elucidated several key mechanisms through which Aminaftone exerts its therapeutic effects. These primarily involve the modulation of endothelial function, reduction of vascular inflammation, and maintenance of vascular integrity.

Downregulation of Endothelin-1 (ET-1)

In vitro studies have demonstrated that Aminaftone significantly inhibits the production of Endothelin-1 (ET-1), a potent vasoconstrictor and pro-fibrotic peptide implicated in the pathogenesis of various vascular diseases.[2][3] Aminaftone interferes with the transcription of the pre-pro-ET-1 (PPET-1) gene in a dose- and time-dependent manner, leading to a reduction in ET-1 synthesis.[3][4][5] This effect is achieved without influencing the activity of the endothelin-converting enzyme (ECE).[3][5]

References

- 1. Efficacy of aminaftone in a rat model of monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of amantadine on the production of pro-inflammatory cytokines by stimulated in vitro human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [ask.orkg.org]

Discovery and history of Aminaftone development

An In-depth Technical Guide to the Discovery, Development, and Mechanism of Aminaftone

Introduction

Aminaftone (3-Methyl-1,4-dioxo-1,4-dihydro-naphthalen-2-yl 4-amino-benzoate) is a synthetic vasoprotective drug derived from 4-aminobenzoic acid.[1][2] For over three decades, it has been utilized in clinical practice for the treatment of various vascular disorders, primarily capillary fragility and chronic venous insufficiency (CVI).[1][3] Its therapeutic efficacy is rooted in a multi-faceted mechanism of action centered on endothelial protection. Aminaftone modulates the expression of key mediators involved in vasoconstriction, inflammation, and vascular permeability, such as endothelin-1 (ET-1) and cellular adhesion molecules.[1][4] This technical guide provides a comprehensive overview of the history of Aminaftone's development, from its chemical synthesis to its preclinical and clinical evaluation, intended for researchers, scientists, and drug development professionals.

Discovery and Chemical Synthesis

The synthesis of Aminaftone has evolved significantly from its initial descriptions to modern, safer, and more efficient industrial processes.

Historical Synthesis

The first synthesis process for Aminaftone was detailed in U.S. Patent No. 3,639,432.[5] This multi-step method involved the formation of an ester bond between 2-hydroxy-3-methyl-1,4-naphthohydroquinone and a p-nitrobenzoyl halide.[6] The reaction was conducted in toxic solvents like benzene, followed by a catalytic hydrogenation step under pressure in dioxane to reduce the nitro group to the final amino group.[5][6] The use of hazardous solvents and drastic reaction conditions made this process suboptimal for large-scale industrial production.[6]

Modern Synthesis Process

More recent patents have outlined a refined, safer process for synthesizing Aminaftone, achieving a purity of at least 98% while avoiding toxic reagents and employing mild reaction conditions.[7][8] This improved method generally involves four main steps:

-

Epoxidation: Menadione (2-methyl-1,4-naphthoquinone) is epoxidated to form the corresponding epoxide.

-

Acidification: The epoxide undergoes acidification to yield a hydroxynaphthoquinone intermediate.

-

Esterification: The hydroxynaphthoquinone is esterified with 4-nitrobenzoyl chloride. An earlier version of this improved process used toluene as a solvent and pyridine to drive the reaction.[6]

-

Reduction: The resulting nitro-compound is reduced to the final product, Aminaftone. Modern methods employ a reducing agent like sodium dithionite in water, replacing the catalytic hydrogenation in organic solvents.[7][8]

This updated pathway is more suitable for industrial-scale production, ensuring a high-purity final product free from toxic residues like palladium catalysts.[5][7]

Mechanism of Action

Aminaftone exerts its therapeutic effects through several distinct but interconnected molecular mechanisms that collectively contribute to endothelial homeostasis and vascular protection.

Downregulation of Endothelin-1 (ET-1)

A primary mechanism of Aminaftone is its ability to downregulate the production of Endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory peptide.[4] In-vitro studies have demonstrated that Aminaftone interferes with the transcription of the pre-pro-endothelin-1 (PPET-1) gene in a dose- and time-dependent manner.[1][4] By inhibiting the expression of the gene encoding the ET-1 precursor, Aminaftone effectively decreases the final production and secretion of mature ET-1, mitigating its pathological effects on the vasculature.[4][9]

Modulation of Adhesion Molecules and Inflammation

Chronic venous insufficiency and other vasculopathies are characterized by endothelial activation and an over-expression of adhesion molecules.[3] Aminaftone has been shown to counteract this process. Clinical studies in patients with systemic sclerosis revealed that treatment with Aminaftone significantly reduces the serum concentrations of soluble E-selectin (sELAM-1) and soluble vascular cell adhesion molecule-1 (sVCAM-1).[10][11] These molecules are critical for leukocyte adhesion to the endothelium and subsequent migration into tissues, a key step in inflammation.[3] Furthermore, Aminaftone has been reported to interfere with pro-inflammatory cytokines like IL-6 and TGF-β.[1][12]

Reduction of Vascular Permeability

Aminaftone helps to reduce edema by decreasing vascular permeability.[12] Its stabilizing effect on the endothelial barrier is mediated by the modulation of VE-cadherin, a key component of adherens junctions between endothelial cells.[13] In-vitro experiments showed that Aminaftone significantly counteracted VEGF-induced hyperpermeability and restored VE-cadherin expression, thereby preserving the integrity of capillary-like structures.[13]

Preclinical and Pharmacokinetic Profile

Aminaftone has undergone extensive preclinical evaluation, demonstrating a favorable safety and pharmacokinetic profile.

Preclinical Safety and Toxicology

Preclinical safety tests have shown Aminaftone to be well-tolerated across multiple animal species.[1][12] The drug exhibits a wide therapeutic window with no significant toxicity observed even at high doses. The key findings are summarized below.

Table 1: Summary of Preclinical Toxicology Studies

| Study Type | Species | Dose | Duration | Findings |

|---|---|---|---|---|

| Acute Toxicity | 4 animal species | Up to 3 g/kg | Single Dose | No symptoms of tissue lesions or changes in organ functions.[1][12] |

| Subacute Toxicity | 2 animal species | Up to 100 mg/kg | 90 days | No symptoms of tissue lesions or changes in organ functions.[1][12] |

| Chronic Toxicity | Dogs | 50 mg/kg | 280 days | No significant tissue damage or alterations in organ function.[1][12] |

| Mutagenicity & Teratogenicity | N/A | N/A | N/A | No teratogenic or mutagenic effects observed.[1][12] |

Pharmacokinetics

Following oral administration, Aminaftone is partially metabolized to phthiocol.[1][3] The drug and its metabolites are eliminated primarily through urine.

Table 2: Human Pharmacokinetic Parameters of Aminaftone

| Parameter | Value | Description |

|---|---|---|

| Route of Administration | Oral | N/A |

| Metabolism | Partially metabolized to phthiocol.[1][12] | N/A |

| Time to Max. Excretion | ~6 hours | The point of highest concentration of the drug/metabolites in urine.[1][12] |

| Elimination Half-Life | N/A | Data not specified in available literature. |

| Total Excretion Time | Within 72 hours | Time for the drug and its metabolites to be cleared via urine.[1][12] |

Key Experimental Protocols

Protocol 4.3.1: In Vitro ET-1 Production Downregulation Assay [4][9]

-

Cell Line: Human ECV304 endothelial cells.

-

Stimulation: Cells are incubated with interleukin-1beta (IL-1β) at 100 IU/mL to induce ET-1 production.

-

Treatment: Concurrently, cells are treated with increasing concentrations of Aminaftone (e.g., 2, 4, or 6 µg/mL).

-

Incubation: Treated and control cells are incubated for various time points (e.g., 3, 6, and 12 hours).

-

Endpoint Measurement:

-

ET-1 concentrations in the cell supernatant are quantified using an enzyme immunoassay (EIA) kit.

-

Pre-pro-ET-1 (PPET-1) gene expression is analyzed via real-time polymerase chain reaction (RT-PCR).

-

-

Objective: To determine if Aminaftone reduces ET-1 production by inhibiting its gene transcription.

References

- 1. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminaftone, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2799426A1 - New process for the synthesis of aminaphtone - Google Patents [patents.google.com]

- 6. EP2390246A1 - Process for the preparation of aminaphtone - Google Patents [patents.google.com]

- 7. US8987503B2 - Process for the synthesis of aminaphtone - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of aminaftone 75 mg TID on soluble adhesion molecules : a 12-week, randomized, open-label pilot study in patients with systemic sclerosis [air.unimi.it]

- 11. Effects of aminaftone 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Aminaftone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminaftone is a phlebotropic drug with vasoprotective properties, primarily utilized in the treatment of chronic venous insufficiency and related vascular disorders. Its mechanism of action is principally attributed to the downregulation of endothelin-1 (ET-1) production, a potent vasoconstrictor. These application notes provide a comprehensive overview of the available preclinical data on Aminaftone, focusing on its use in in vivo animal studies. The information is intended to guide researchers in designing and conducting further preclinical investigations.

Data Presentation

Toxicity Data

Preclinical safety evaluations of Aminaftone have been conducted across various animal species, encompassing acute, subacute, and chronic toxicity studies. The following tables summarize the available dosage information from these studies. It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for Aminaftone in these preclinical models are not widely available in the public domain.

| Acute Toxicity | |||

| Species | Route of Administration | Dosage | Observation |

| Four animal species (not specified) | Not specified | Up to 3 g/kg | No symptoms of tissue lesions or changes in organ functions reported.[1] |

| Subacute Toxicity | |||

| Species | Route of Administration | Dosage | Duration |

| Two animal species (not specified) | Not specified | Up to 100 mg/kg | 90 days |

| Chronic Toxicity | |||

| Species | Route of Administration | Dosage | Duration |

| Dogs | Not specified | 50 mg/kg | 280 days |

Efficacy Data in a Disease Model

| Monocrotaline-Induced Pulmonary Hypertension Model | |||

| Species | Route of Administration | Dosage | Study Duration |

| Rat (Wistar, male) | Admixed with food | 30 mg/kg/day and 150 mg/kg/day | 5 weeks |

Experimental Protocols

General Guidance for Vehicle Selection in Oral Administration

For oral gavage administration of Aminaftone in rodent studies, the selection of an appropriate vehicle is critical for ensuring consistent delivery and bioavailability. While specific vehicle information for many Aminaftone studies is not detailed in the literature, general principles for vehicle selection for poorly water-soluble compounds can be applied. Common vehicles include:

-

Aqueous solutions/suspensions: Water, saline, or 0.5% carboxymethylcellulose (CMC) are preferred when possible.

-

Oils: Corn oil or other vegetable oils can be used for hydrophobic compounds.

-

Other vehicles: For compounds with challenging solubility, formulations with co-solvents like polyethylene glycol (PEG) 400, or surfactants like Tween 80 may be considered. However, the potential for vehicle-induced physiological effects should be carefully evaluated.

It is recommended to conduct preliminary formulation studies to determine the optimal vehicle for Aminaftone that ensures stability and appropriate dosing accuracy.

Protocol for Monocrotaline-Induced Pulmonary Hypertension Model in Rats

This protocol is based on a study investigating the efficacy of Aminaftone in a rat model of pulmonary hypertension.

Objective: To evaluate the effect of Aminaftone on the development of monocrotaline-induced pulmonary hypertension in rats.

Animal Model:

-

Species: Rat

-

Strain: Wistar

-

Sex: Male

-

Weight: 250-300 g

Materials:

-

Aminaftone

-

Monocrotaline (MCT)

-

Standard rat chow

-

Appropriate animal housing and care facilities

Procedure:

-

Induction of Pulmonary Hypertension:

-

A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.

-

-

Animal Groups:

-

Control Group: Healthy rats receiving standard chow.

-

MCT Group: Rats receiving a single injection of MCT and standard chow.

-

Aminaftone Low Dose Group: Rats receiving a single injection of MCT and chow admixed with Aminaftone at a dose of 30 mg/kg/day.

-

Aminaftone High Dose Group: Rats receiving a single injection of MCT and chow admixed with Aminaftone at a dose of 150 mg/kg/day.

-

-

Dosing:

-

Aminaftone is administered by admixing it with the powdered standard rat chow. The concentration of Aminaftone in the feed should be calculated based on the average daily food consumption of the rats to achieve the target daily dosage.

-

-

Study Duration:

-

The study is conducted for 5 weeks.

-

-

Endpoint Evaluation:

-

Mortality: Monitored daily.

-

Hemodynamic Parameters: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Right Ventricular Hypertrophy: Assessed by the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).

-

Histopathology: Examination of lung and heart tissues for vascular remodeling and hypertrophy.

-

Biomarkers: Measurement of plasma endothelin-1 (ET-1) levels.

-

Mandatory Visualizations

Signaling Pathway of Aminaftone's Effect on Endothelin-1 Production

Caption: Aminaftone's mechanism of action on ET-1 production.

Experimental Workflow for Monocrotaline-Induced Pulmonary Hypertension Study

Caption: Workflow for the Aminaftone efficacy study.

References

Application Notes and Protocols: Aminaftone in a Rat Model of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[1] The monocrotaline (MCT)-induced PH model in rats is a widely utilized and reproducible preclinical model for studying the pathophysiology of PH and for evaluating novel therapeutic agents.[2][3] Aminaftone, a derivative of 4-aminobenzoic acid, has demonstrated therapeutic potential by down-regulating the production of endothelin-1 (ET-1), a potent vasoconstrictor and key mediator in the pathogenesis of PH.[4][5] These application notes provide detailed protocols for utilizing Aminaftone in a rat model of MCT-induced pulmonary hypertension.

Mechanism of Action of Aminaftone in Pulmonary Hypertension

Aminaftone exerts its effects by interfering with the endothelin-1 signaling pathway. It has been shown to down-regulate the transcription of the pre-pro-endothelin-1 (PPET-1) gene, leading to a reduction in the synthesis and subsequent release of mature ET-1.[4][5][6] This reduction in circulating ET-1 levels helps to mitigate its downstream effects, which include potent vasoconstriction, smooth muscle cell proliferation, and fibrosis, all of which contribute to the vascular remodeling seen in pulmonary hypertension.[7][8]

Figure 1: Simplified signaling pathway of Aminaftone's mechanism of action.

Experimental Protocols

Induction of Pulmonary Hypertension in Rats

The monocrotaline (MCT) model is a well-established method for inducing PH in rats.[2][3]

Materials:

-

Male Wistar rats (or Sprague-Dawley), 180-200g

-

Monocrotaline (MCT) powder

-

0.5 N HCl

-

0.5 N NaOH

-

Sterile water for injection

-

Syringes and needles (25-27G)

Protocol:

-

Prepare the MCT solution: Dissolve MCT powder in 0.5 N HCl to a concentration of 200 mg/mL.[9]

-

Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.[9]

-

Dilute the neutralized solution with sterile water to a final concentration of 60 mg/mL.[9]

-

Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight to each rat.[1][9]

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

Monitor the animals daily for signs of distress. The development of PH typically occurs over 3-4 weeks.[3][10]

Aminaftone Administration

Materials:

-

Aminaftone

-

Appropriate vehicle for oral administration (e.g., sterile water, saline, or as specified by the manufacturer)

-

Oral gavage needles

Protocol:

-

Prepare the Aminaftone solution in the chosen vehicle at the desired concentrations (e.g., for doses of 30 mg/kg/day and 150 mg/kg/day).

-

Begin Aminaftone administration at a predetermined time point post-MCT injection (e.g., day 1 or day 14 for therapeutic intervention studies).

-

Administer the prepared Aminaftone solution orally once daily via gavage.

-

A control group should receive the vehicle alone.

-

Continue daily administration for the duration of the study (e.g., 5 weeks).

Hemodynamic Assessment

Right heart catheterization is the gold standard for measuring pulmonary artery pressure.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Pressure transducer and recording system

-

Catheter (e.g., polyethylene tubing or a miniature micromanometer pressure catheter)

-

Surgical instruments

Protocol:

-

Anesthetize the rat.[11]

-

Secure the animal in a supine position.

-

Perform a surgical cut-down to expose the right internal jugular vein.[11]

-

Carefully insert the catheter into the jugular vein and advance it through the right atrium and right ventricle, into the pulmonary artery.[11]

-

Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[10][12]

-

After recording, euthanize the animal for tissue collection.

Assessment of Right Ventricular Hypertrophy (Fulton Index)

The Fulton Index is a reliable method for quantifying right ventricular hypertrophy.[7][11]

Materials:

-

Surgical scissors and forceps

-

Analytical balance

Protocol:

-

Following euthanasia, carefully excise the heart.

-

Separate the atria from the ventricles.[11]

-

Dissect the free wall of the right ventricle (RV) from the left ventricle and septum (LV+S).[11]

-

Weigh the RV and the LV+S separately.

-

Calculate the Fulton Index using the formula: Fulton Index = RV / (LV + S) .[11][13][14] An increased ratio indicates right ventricular hypertrophy.

Histological Analysis of Pulmonary Arteries

Histological examination is crucial for assessing vascular remodeling.

Materials:

-

10% neutral buffered formalin

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stains

-

Masson's Trichrome stain kit

Protocol:

-

Perfuse the lungs with saline, followed by 10% neutral buffered formalin.

-

Excise the lungs and immerse them in formalin for fixation.

-

Process the fixed lung tissue and embed in paraffin.

-

Section the paraffin blocks at 4-5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin for the cytoplasm and extracellular matrix (pink).[15] This allows for the assessment of medial wall thickness and luminal occlusion.

-

Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue/green), muscle (red), and cytoplasm (pink).[16][17][18] It is particularly useful for assessing fibrosis in the pulmonary vasculature. Follow the manufacturer's protocol for the staining procedure.

-

Dehydrate, clear, and mount the stained sections.

-

Examine the slides under a microscope and perform morphometric analysis to quantify vascular remodeling.

Experimental Workflow

Figure 2: General experimental workflow for studying Aminaftone in MCT-induced PH in rats.

Data Presentation

The following tables summarize the expected quantitative data from a study investigating the effects of Aminaftone in a rat model of MCT-induced pulmonary hypertension. The values are representative and may vary based on specific experimental conditions.

Table 1: Hemodynamic Parameters

| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) |

| Control | 25 - 30 |

| MCT + Vehicle | 41 - 52 |

| MCT + Aminaftone (30 mg/kg) | Reduced vs. MCT + Vehicle |

| MCT + Aminaftone (150 mg/kg) | Significantly Reduced vs. MCT + Vehicle |

Data based on typical ranges found in literature.[10][19]

Table 2: Right Ventricular Hypertrophy

| Group | Fulton Index (RV / (LV+S)) |

| Control | ~0.25 - 0.30 |

| MCT + Vehicle | ~0.50 - 0.60 |

| MCT + Aminaftone (30 mg/kg) | Reduced vs. MCT + Vehicle |

| MCT + Aminaftone (150 mg/kg) | Significantly Reduced vs. MCT + Vehicle |

Data based on typical ranges found in literature.[11]

Table 3: Biomarker Levels

| Group | Plasma Endothelin-1 (ET-1) Concentration |

| Control | Baseline Levels |

| MCT + Vehicle | Significantly Increased |

| MCT + Aminaftone (30 mg/kg) | Reduced vs. MCT + Vehicle |

| MCT + Aminaftone (150 mg/kg) | Significantly Reduced vs. MCT + Vehicle |

Qualitative representation based on the known mechanism of Aminaftone.[4]

Table 4: Survival Rate

| Group | Survival Rate (%) |

| Control | 100 |

| MCT + Vehicle | Decreased |

| MCT + Aminaftone (30 mg/kg) | Significantly Higher than MCT + Vehicle |

| MCT + Aminaftone (150 mg/kg) | Significantly Higher than MCT + Vehicle |

Qualitative representation based on published findings.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the therapeutic effects of Aminaftone in a rat model of monocrotaline-induced pulmonary hypertension. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the potential of Aminaftone as a novel treatment for this debilitating disease.

References

- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminaftone, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Systematic Review of Aminaphtone from Pathophysiology to Clinical Applications: Focus on New Rheumatological Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of right ventricular hypertrophy (RVH) [bio-protocol.org]

- 8. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mail.ej-med.org [mail.ej-med.org]

- 11. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. ejmjih.com [ejmjih.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application of Aminaftone in Systemic Sclerosis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by endothelial dysfunction, immune dysregulation, and widespread fibrosis of the skin and internal organs. The vasculopathy in SSc often manifests as Raynaud's phenomenon and can lead to severe complications such as digital ulcers and pulmonary arterial hypertension. Aminaftone, a derivative of 4-aminobenzoic acid, has emerged as a promising therapeutic agent for targeting the vascular component of SSc. This document provides detailed application notes and protocols for researchers investigating the utility of Aminaftone in SSc research, summarizing key findings and methodologies from preclinical and clinical studies.

Mechanism of Action

Aminaftone exerts its effects primarily through the modulation of endothelial cell function. Its proposed mechanisms of action in the context of systemic sclerosis include:

-

Downregulation of Endothelin-1 (ET-1): Aminaftone has been shown to inhibit the production of ET-1, a potent vasoconstrictor and profibrotic mediator that is upregulated in SSc. This effect is achieved by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1][2]

-

Reduction of Soluble Adhesion Molecules: The drug is associated with a decrease in the serum levels of soluble E-selectin (sELAM-1) and soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1), which are markers of endothelial activation and are involved in the inflammatory processes of SSc.[3]

-

Improvement of Microvascular Perfusion: Clinical studies have demonstrated that Aminaftone can improve peripheral blood perfusion, likely as a consequence of its effects on endothelial function and vasodilation.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on the use of Aminaftone in patients with systemic sclerosis.

Table 1: Clinical Efficacy of Aminaftone in Systemic Sclerosis

| Study | Number of Patients | Treatment Group | Control Group | Duration | Key Findings |

| Parisi S, et al. 2015[4][5] | 108 | Standard of Care + Aminaftone (57 patients) | Standard of Care (51 patients) | 48 weeks | Statistically significant reduction in the number of Raynaud's phenomenon (RP) attacks (p=0.02), Raynaud's Condition Score (RCS) (p=0.04), and pain VAS (p=0.04) in the Aminaftone group compared to the control group. |

| Santaniello A, et al. 2013[6] | 23 | Aminaftone 75 mg TID (12 patients) | Placebo (11 patients) | 12 weeks | Trend towards reduction in the number of RP attacks (p=0.06). Significant reduction in serum ET-1 concentrations in the Aminaftone group compared to placebo (p=0.02). |

Table 2: Effect of Aminaftone on Soluble Adhesion Molecules in Systemic Sclerosis

| Study | Biomarker | Baseline (Aminaftone Group) | 12 Weeks (Aminaftone Group) | Baseline (Control Group) | 12 Weeks (Control Group) | P-value |

| Scorza R, et al. 2008[3] | sELAM-1 (pg/mL) | 17.0 ± 7.8 | 11.9 ± 9.0 | 20.3 ± 9.9 | 20.4 ± 10.5 | < 0.05 |

| sVCAM-1 (ng/mL) | 51.2 ± 12.9 | 40.8 ± 13.8 | 56.8 ± 49.6 | 62.7 ± 40.6 | < 0.05 | |

| sICAM-1 (ng/mL) | - | No significant change | - | No significant change | NS |

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of Aminaftone in the context of systemic sclerosis.

In Vitro Protocol 1: Effect of Aminaftone on Endothelin-1 Production by Endothelial Cells

This protocol is adapted from Scorza R, et al. 2008.[1][2][7]

Objective: To determine the in vitro effect of Aminaftone on the production of Endothelin-1 (ET-1) by human endothelial cells stimulated with Interleukin-1β (IL-1β).

Materials:

-

Human endothelial cell line (e.g., ECV304)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IL-1β

-

Aminaftone

-

Phosphate-buffered saline (PBS)

-

Enzyme immunoassay (EIA) kit for human ET-1

-

RNA extraction kit

-

qRT-PCR reagents for pre-pro-endothelin-1 (PPET-1) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Culture human endothelial cells in appropriate medium until they reach 80-90% confluency.

-

Cell Stimulation and Treatment:

-

Seed the cells in 24-well plates at a suitable density.

-

After 24 hours, replace the medium with fresh medium containing 100 IU/mL of IL-1β to stimulate ET-1 production.

-

Concurrently, treat the cells with increasing concentrations of Aminaftone (e.g., 2, 4, and 6 µg/mL). Include a vehicle control (the solvent used to dissolve Aminaftone).

-

Incubate the cells for different time points (e.g., 3, 6, and 12 hours).

-

-

Supernatant Collection: At each time point, collect the cell culture supernatants and store them at -80°C for ET-1 measurement.

-

ET-1 Quantification: Measure the concentration of ET-1 in the collected supernatants using a commercially available EIA kit according to the manufacturer's instructions.

-

RNA Extraction and qRT-PCR:

-

At each time point, lyse the cells and extract total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative gene expression of PPET-1 using qRT-PCR, normalized to the expression of a housekeeping gene.

-

Expected Outcome: Aminaftone is expected to cause a dose- and time-dependent decrease in both the secretion of ET-1 protein and the expression of PPET-1 mRNA in IL-1β-stimulated endothelial cells.

In Vitro Protocol 2: Investigating the Antifibrotic Effects of Aminaftone on Dermal Fibroblasts

Objective: To assess the potential direct antifibrotic effects of Aminaftone on human dermal fibroblasts.

Materials:

-

Primary human dermal fibroblasts isolated from healthy donors or SSc patients

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Transforming Growth Factor-β1 (TGF-β1)

-

Aminaftone

-

Reagents for collagen quantification (e.g., Sircol Collagen Assay)

-

Antibodies for Western blotting (e.g., anti-collagen type I, anti-α-SMA)

-

qRT-PCR reagents for fibrotic markers (e.g., COL1A1, ACTA2, CTGF)

Procedure:

-

Fibroblast Culture: Culture human dermal fibroblasts in appropriate medium.

-

Induction of Fibrotic Phenotype and Treatment:

-

Seed fibroblasts in 6-well plates.

-

Once confluent, starve the cells in serum-free medium for 24 hours.

-

Stimulate the cells with a profibrotic agent, such as TGF-β1 (e.g., 10 ng/mL), to induce a myofibroblast phenotype and increase collagen production.[8][9]

-

Simultaneously treat the cells with various concentrations of Aminaftone.

-

Incubate for 24-48 hours.

-

-

Analysis of Collagen Production:

-

Collagen Assay: Quantify the amount of soluble collagen in the cell culture supernatant using an assay like the Sircol Collagen Assay.

-

Western Blotting: Analyze the protein expression of collagen type I and α-smooth muscle actin (α-SMA) in cell lysates.

-

-

Gene Expression Analysis:

-

Extract total RNA from the cells and perform qRT-PCR to measure the mRNA levels of key fibrotic genes such as COL1A1 (collagen type I alpha 1), ACTA2 (alpha-smooth muscle actin), and CTGF (connective tissue growth factor).

-

Expected Outcome: If Aminaftone has direct antifibrotic properties, it would be expected to reduce the TGF-β1-induced increase in collagen production and the expression of fibrotic markers in dermal fibroblasts.

In Vivo Protocol: Evaluation of Aminaftone in a Bleomycin-Induced Scleroderma Mouse Model

This protocol is a proposed methodology based on established protocols for the bleomycin-induced scleroderma model.[10][11][12]

Objective: To evaluate the efficacy of Aminaftone in preventing or treating skin fibrosis in a mouse model of scleroderma.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Bleomycin

-

Aminaftone

-

Saline solution

-

Tools for subcutaneous injections

-

Skin calipers or high-frequency ultrasound for measuring skin thickness

-

Hydroxyproline assay kit

-

Histology reagents (formalin, paraffin, Masson's trichrome stain)

Procedure:

-

Induction of Scleroderma:

-

Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into a defined area on the shaved backs of the mice for a period of 3-4 weeks.[12] A control group should receive saline injections.

-

-

Aminaftone Administration:

-

Prophylactic Treatment: Start daily administration of Aminaftone (e.g., via oral gavage or intraperitoneal injection) one day before the first bleomycin injection and continue throughout the study.

-

Therapeutic Treatment: Begin Aminaftone administration after a certain period of bleomycin injections (e.g., 2 weeks) to assess its effect on established fibrosis.

-

The optimal dose of Aminaftone for mice would need to be determined through dose-ranging studies. A vehicle control group for Aminaftone should be included.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice for changes in body weight and skin appearance.

-

Measure skin thickness at the injection site weekly using calipers or ultrasound.

-

At the end of the study, euthanize the mice and collect skin biopsies from the treated area.

-

-

Assessment of Fibrosis:

-

Histology: Fix skin samples in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and measure dermal thickness.

-

Hydroxyproline Assay: Quantify the total collagen content in skin biopsies using a hydroxyproline assay.

-

Expected Outcome: Effective treatment with Aminaftone would be expected to result in reduced skin thickening, decreased collagen deposition (as assessed by histology and hydroxyproline content) compared to the bleomycin-only treated group.

Mandatory Visualizations

Caption: Mechanism of Aminaftone in Systemic Sclerosis.

References

- 1. Aminaftone, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells: an in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminaftone, a derivative of 4-aminobenzoic acid, downregulates endothelin-1 production in ECV304 Cells : an in vitro study [air.unimi.it]

- 3. Effects of aminaftone 75 mg TID on soluble adhesion molecules: a 12-week, randomized, open-label pilot study in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminaftone in the Treatment of Raynaud’s Phenomenon in Systemic Sclerosis: New Perspectives, American Journal of Internal Medicine, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect Of Aminaftone On Raynaud’s Phenomenon Secondary To Systemic Sclerosis: A Double-Blind Prospective, Randomized, Placebo-Controlled Pilot Study - ACR Meeting Abstracts [acrabstracts.org]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Advanced In Vitro Models of Systemic Sclerosis for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aragenbio.com [aragenbio.com]

- 11. criver.com [criver.com]

- 12. inotiv.com [inotiv.com]

Application Note & Protocol: In Vitro Assay for Measuring Aminaftone's Effect on Cytokine Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminaftone is a drug used to treat capillary fragility and abnormal bleeding. Beyond its effects on vascular integrity, recent studies suggest that Aminaftone possesses anti-inflammatory properties. A key aspect of inflammation is the production of signaling molecules called cytokines. Pro-inflammatory cytokines, when overproduced, can contribute to a variety of diseases. Aminaftone is thought to exert some of its therapeutic effects by modulating the expression of these cytokines.